N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Etherification: The formation of the phenoxy group through a nucleophilic substitution reaction.
Amidation: The coupling of the bromofuran and phenoxy intermediates with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromofuran-2-yl)methyl]-3,4-dimethylaniline
- N-[(5-bromofuran-2-yl)methyl]-2,3-dimethylaniline
- N-[(5-bromofuran-2-yl)methyl]-2-(1-methylindazol-3-yl)ethanamine
Uniqueness
N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable target for further research and development.
Properties
Molecular Formula |
C19H22BrNO5S |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C19H22BrNO5S/c1-13-7-14(2)9-17(8-13)25-11-19(22)21(10-16-3-4-18(20)26-16)15-5-6-27(23,24)12-15/h3-4,7-9,15H,5-6,10-12H2,1-2H3 |
InChI Key |
OLVNIZANZMAPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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